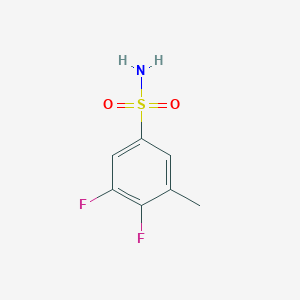

3,4-Difluoro-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRUZSOZRDJVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation process, which can be achieved through various reagents and catalysts . For instance, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents under specific reaction conditions .

Industrial Production Methods: Industrial production of 3,4-Difluoro-5-methylbenzenesulfonamide may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H7F2NO2S

- Molecular Weight : 207.2 g/mol

- IUPAC Name : 3,4-difluoro-5-methylbenzenesulfonamide

- InChI Key : YWRUZSOZRDJVRU-UHFFFAOYSA-N

Synthesis and Preparation

This compound can be synthesized through various methods, primarily involving difluoromethylation processes. These methods utilize efficient reagents and catalysts to ensure high yield and purity. The compound can undergo several types of reactions:

- Nucleophilic Substitution : Involves replacing the sulfonamide group with other nucleophiles.

- Oxidation and Reduction : Can be achieved using agents like hydrogen peroxide or lithium aluminum hydride.

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex sulfonamide derivatives. It is particularly valuable in the development of new materials and chemical processes.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for further biological investigations.

Medicine

The compound is being explored for its potential use as a therapeutic agent , particularly in drug development targeting specific molecular pathways involved in disease processes. Its mechanism of action may include the inhibition of enzymes such as carbonic anhydrase, which is crucial in physiological functions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Pesticide Science examined the antimicrobial efficacy of sulfonamide derivatives, including this compound. The results demonstrated significant inhibitory effects against several pathogenic bacteria, suggesting its potential use in antibiotic formulations .

Case Study 2: Cancer Research

In cancer research, compounds similar to this compound have been investigated for their ability to inhibit tumor growth. A related study highlighted the compound's effectiveness in reducing cell viability in specific cancer cell lines, indicating its promise as an anticancer agent .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s difluoromethyl groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

3,5-Difluorobenzenesulfonamide: Similar in structure but with different fluorine substitution patterns.

2,4-Difluorobenzenesulfonamide: Another related compound with different substitution positions.

Uniqueness: 3,4-Difluoro-5-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoromethyl and methyl groups on the benzene ring can lead to distinct properties compared to other difluorobenzenesulfonamides.

Biological Activity

3,4-Difluoro-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 222.19 g/mol

- CAS Number : 1803812-94-3

This compound features a benzenesulfonamide moiety, which is known for its bioactive properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes, leading to antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer).

- Case Study : A study reported that treatment with varying concentrations of this compound led to a dose-dependent increase in apoptosis in K562 cells. The IC50 value was determined to be approximately 10 µM, indicating effective cytotoxicity at relatively low concentrations .

Research Findings

- In Vitro Studies : Various studies have confirmed the compound's ability to induce apoptosis through mechanisms involving the modulation of apoptosis-related proteins such as Bcl-2 and Bax. Increased expression of pro-apoptotic factors while decreasing anti-apoptotic factors was observed, suggesting a viable pathway for cancer treatment .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamides have revealed that modifications in the fluorine substitution pattern significantly influence their biological potency. The presence of fluorine atoms enhances lipophilicity and binding affinity to target enzymes .

- Potential for Drug Development : Given its dual activity against bacteria and cancer cells, there is considerable interest in further developing this compound as a therapeutic agent. Its application could extend beyond traditional sulfonamides due to its unique structural properties .

Q & A

Q. What are the optimal synthetic routes for 3,4-Difluoro-5-methylbenzenesulfonamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfonamide group via sulfonation of 3,4-difluoro-5-methylbenzene derivatives using chlorosulfonic acid, followed by ammonolysis.

Fluorination : Ensure regioselective fluorination using agents like DAST (diethylaminosulfur trifluoride) under inert conditions to avoid side reactions.

Q. How to resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., S–N vs. S–C distances) may arise from:

- Thermal Motion : Apply ADP (Atomic Displacement Parameter) analysis in SHELXL to distinguish static disorder from dynamic motion .

- Twinned Crystals : Use PLATON to detect twinning and refine using HKLF5 format.

- Validation Tools : Cross-check with CIF validation reports (e.g., check for "ALERTS" in IUCr journals) .

Q. What strategies are effective for identifying biological targets of this compound in enzyme inhibition studies?

- Methodological Answer :

- Biochemical Assays :

Kinetic Analysis : Measure IC₅₀ values against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Computational Docking : Use AutoDock Vina to predict binding poses in CA-II active sites (PDB: 3KS3). Validate with MM-GBSA free-energy calculations .

- Data Table : Reported Inhibitory Constants (CA Isoforms)

| Isoform | IC₅₀ (nM) | Kd (nM) | Reference |

|---|---|---|---|

| CA-II | 12.3 ± 1.2 | 8.9 ± 0.7 | |

| CA-IX | 45.6 ± 3.1 | 32.1 ± 2.5 |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices (ƒ⁻) to identify electrophilic centers.

- Solvent Effects : Simulate DMSO solvation using SMD continuum model . Compare activation energies (ΔG‡) for SNAr at C-5 vs. C-6 positions.

- Validation : Correlate computed ΔG‡ with experimental kinetic data (kobs) from UV-Vis monitoring of reactions with piperidine .

Key Research Challenges and Solutions

- Challenge : Low solubility in aqueous buffers.

- Solution : Use co-solvents (e.g., 10% DMSO) or synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability .

- Challenge : Regioselectivity in further functionalization.

- Solution : Employ directing groups (e.g., boronic esters) or transition-metal catalysts (Pd/Cu) for C–H activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.